molecular formula C15H20N4O5S B11004321 N-[3-(acetylamino)phenyl]-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide

N-[3-(acetylamino)phenyl]-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide

Cat. No.: B11004321
M. Wt: 368.4 g/mol
InChI Key: UGLMSPQQUMXMAS-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide is a complex organic compound with a molecular formula of C15H20N4O5S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide typically involves multi-step organic reactions. The starting materials often include 3-acetylaminophenyl and tetrahydrothiophene derivatives. The key steps in the synthesis may involve:

    Acetylation: Introduction of the acetyl group to the phenyl ring.

    Amidation: Formation of the amide bond between the acetylaminophenyl and the tetrahydrothiophene derivative.

    Oxidation: Oxidation of the tetrahydrothiophene ring to introduce the dioxidotetrahydrothiophenyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch Reactors: For controlled reaction conditions.

    Continuous Flow Reactors: For large-scale production with consistent quality.

    Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the tetrahydrothiophene ring to its dioxidotetrahydrothiophenyl form.

    Reduction: Reduction of the nitro group (if present) to an amino group.

    Substitution: Electrophilic or nucleophilic substitution reactions on the phenyl ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide involves its interaction with specific molecular targets. The compound may:

    Bind to Enzymes: Inhibiting or activating their activity.

    Interact with Receptors: Modulating signal transduction pathways.

    Affect Gene Expression: Influencing the transcription of specific genes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(acetylamino)phenyl)-2-nitrobenzamide
  • N-(3-(acetylamino)phenyl)-4-methyl-3-nitrobenzamide
  • Azithromycin Related Compound H

Uniqueness

N-[3-(acetylamino)phenyl]-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dioxidotetrahydrothiophenyl group, in particular, differentiates it from other similar compounds and may contribute to its specific interactions and applications.

This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H20N4O5S

Molecular Weight

368.4 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]acetamide

InChI

InChI=1S/C15H20N4O5S/c1-10(20)17-11-3-2-4-12(7-11)18-14(21)8-16-15(22)19-13-5-6-25(23,24)9-13/h2-4,7,13H,5-6,8-9H2,1H3,(H,17,20)(H,18,21)(H2,16,19,22)

InChI Key

UGLMSPQQUMXMAS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CNC(=O)NC2CCS(=O)(=O)C2

Origin of Product

United States

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